molecular formula C16H13N3O4S B2454841 5-(benzyloxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide CAS No. 1021024-01-0

5-(benzyloxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide

Cat. No.: B2454841
CAS No.: 1021024-01-0
M. Wt: 343.36
InChI Key: LVGPBMCEYKHPTP-UHFFFAOYSA-N
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Description

5-(benzyloxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a benzyloxy group, a thiadiazole ring, and a pyranone structure

Properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-5-phenylmethoxypyran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4S/c1-10-18-19-16(24-10)17-15(21)13-7-12(20)14(9-23-13)22-8-11-5-3-2-4-6-11/h2-7,9H,8H2,1H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVGPBMCEYKHPTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CC(=O)C(=CO2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzyloxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiadiazole ring, which can be synthesized from the reaction of thiosemicarbazide with acetic anhydride. The resulting thiadiazole intermediate is then coupled with a benzyloxy-substituted pyranone derivative under appropriate conditions, such as the presence of a base like triethylamine, to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(benzyloxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The carbonyl group in the pyranone ring can be reduced to form a hydroxyl group.

    Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include benzaldehyde derivatives from oxidation, hydroxyl-substituted pyranones from reduction, and various substituted thiadiazole derivatives from nucleophilic substitution.

Scientific Research Applications

5-(benzyloxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(benzyloxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets. The benzyloxy group can facilitate binding to hydrophobic pockets in proteins, while the thiadiazole ring can interact with metal ions or other electron-rich sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(benzyloxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide: shares similarities with other compounds containing thiadiazole or pyranone structures, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and development in multiple fields.

Biological Activity

The compound 5-(benzyloxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. Its unique structural features combine a pyran ring with thiadiazole and benzyloxy functionalities, which are known to contribute to various pharmacological effects.

Structural Characteristics

The molecular structure of this compound can be represented as follows:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC₁₈H₁₈N₄O₃S
Molecular Weight366.43 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The thiadiazole moiety is known for its role in modulating enzyme activity and influencing cellular pathways, particularly in cancer and inflammatory diseases. The pyran ring contributes to the compound's lipophilicity, enhancing its membrane permeability and bioavailability.

Anticancer Properties

Research has indicated that derivatives of pyran and thiadiazole exhibit significant anticancer activity. A study focused on similar compounds demonstrated their effectiveness as inhibitors of Src kinase, a critical player in cancer progression. The inhibition of Src kinase leads to reduced cell proliferation and increased apoptosis in cancer cells .

Antimicrobial Activity

Thiadiazole derivatives have been reported to possess antimicrobial properties against various pathogens. The compound's structural components may enhance its interaction with bacterial membranes or inhibit key metabolic pathways essential for bacterial survival .

Anti-inflammatory Effects

Compounds containing thiadiazole rings have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines. This suggests potential therapeutic applications in treating chronic inflammatory diseases .

Case Studies and Research Findings

  • Src Kinase Inhibition : A study synthesized several 6-substituted derivatives of 5-benzyloxy-4-oxo-4H-pyran-2-carboxamides, revealing that certain modifications significantly improved Src kinase inhibition, leading to decreased tumor growth in vitro .
  • Antimicrobial Screening : In vitro assays demonstrated that compounds similar to the focus compound exhibited activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were found to be comparable to existing antibiotics, suggesting a potential role as new antimicrobial agents .
  • Anti-inflammatory Activity : A recent review highlighted the anti-inflammatory effects of thiadiazole derivatives, noting that they could reduce levels of TNF-alpha and IL-6 in cell culture studies, indicating their potential use in managing inflammatory conditions .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-(benzyloxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide?

  • Methodology : The synthesis of thiadiazole-containing compounds typically involves condensation reactions. For example, in similar derivatives (e.g., 1,3,4-thiadiazoles), precursors like substituted pyran-2-carboxylic acids are coupled with 5-methyl-1,3,4-thiadiazol-2-amine using activating agents such as EDCI/HOBt. Refluxing in polar aprotic solvents (e.g., DMF or acetonitrile) under inert conditions is common. Post-synthesis purification involves recrystallization from ethanol or DMF/EtOH mixtures .
  • Key Steps :

  • Protection/deprotection of functional groups (e.g., benzyloxy groups).
  • Characterization via IR (to confirm amide C=O stretching ~1650–1700 cm⁻¹) and NMR (to verify aromatic protons and thiadiazole protons in δ 7–9 ppm regions) .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodology : Use a combination of chromatographic (HPLC) and spectroscopic techniques:

  • HPLC : Employ a C18 column with UV detection at 254 nm; mobile phase of acetonitrile/water (70:30).
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) matching the theoretical molecular weight.
  • Elemental Analysis : Verify C, H, N, S content within ±0.4% of theoretical values .

Advanced Research Questions

Q. What strategies are effective for resolving crystallographic ambiguities in this compound’s structure?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement). Key steps:

  • Grow crystals via slow evaporation in ethanol/DMF.
  • Collect data on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
  • Refine structures with SHELXL, focusing on resolving disorder in the benzyloxy group or thiadiazole ring. Use PLATON to check for twinning or voids .
    • Example : A related thiadiazole derivative showed a dihedral angle of 12.3° between the pyran and thiadiazole rings, resolved using SHELXL’s restraints .

Q. How can computational modeling predict the compound’s biological activity?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to dock the compound into target proteins (e.g., kinases or apoptosis regulators). Parameterize the thiadiazole ring’s electrostatic potential using Gaussian09 at the B3LYP/6-31G* level.
  • Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds between the pyran-4-oxo group and Arg residues) .
    • Case Study : A structurally similar thiadiazole exhibited IC₅₀ = 8.2 µM against HeLa cells, linked to its binding to caspase-3’s active site .

Q. What experimental approaches can elucidate the compound’s mechanism of action in apoptosis induction?

  • Methodology :

  • Flow Cytometry : Treat cancer cells (e.g., MCF-7) with the compound and stain with Annexin V/PI to quantify apoptotic populations.
  • Western Blotting : Assess cleavage of PARP and caspase-3.
  • Mitochondrial Membrane Potential : Use JC-1 dye to detect depolarization .
    • Data Interpretation : A related compound induced G0/G1 cell cycle arrest (72% cells vs. 58% control) via p21 upregulation .

Methodological Challenges and Solutions

Q. How to address low yields in the final coupling step of the synthesis?

  • Optimization Strategies :

  • Solvent Screening : Replace DMF with dichloromethane (DCM) to reduce side reactions.
  • Catalyst Use : Add DMAP (4-dimethylaminopyridine) to enhance coupling efficiency.
  • Temperature Control : Lower reaction temperature to 0–5°C to minimize decomposition .

Q. What analytical techniques differentiate polymorphic forms of this compound?

  • Techniques :

  • PXRD : Compare diffraction patterns (e.g., Form I vs. Form II peaks at 2θ = 12.4° and 15.7°).
  • DSC : Identify melting endotherms (e.g., Form I melts at 218°C vs. Form II at 205°C).
  • Solid-State NMR : Resolve differences in ¹³C chemical shifts for carbonyl groups .

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